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Compound of Interest

Compound Name: 4-Chloro-2-ethylpyrimidine

CAS No.: 14331-51-2

Cat. No.: B576609 Get Quote

Understanding the molecular architecture of 4-Chloro-2-ethylpyrimidine is the first step in

predicting its interaction with solvents.[1]

Table 1: Physicochemical Properties

Property Value / Description Significance

CAS Number 14331-51-2 Unique Identifier

Molecular Weight 142.59 g/mol
Low MW facilitates high molar

solubility.[1]

Physical State Liquid / Low-melting Solid
Handling requires temperature

control; likely supercools.[1]

Predicted LogP ~2.1 - 2.3
Moderately lipophilic; higher

than methyl analog (~1.6).[1]

Key Functional Groups
C-Cl (4-position), Ethyl (2-

position)

Cl is a leaving group (reactive);

Ethyl adds hydrophobicity.[1]

Dipole Moment Moderate
Soluble in polar aprotic

solvents (DMF, DMSO).[1]
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Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): The compound exhibits high solubility

driven by dipole-dipole interactions.[1] These are the preferred solvents for nucleophilic

substitution reactions (SNAr) where the 4-chloro group is displaced.[1]

Polar Protic Solvents (Methanol, Ethanol, Isopropanol): Solubility is temperature-dependent.

[1] The ethyl group disrupts the hydrogen bonding network of the solvent less than a larger

alkyl chain would, but solubility will decrease significantly as temperature drops, making

these ideal candidates for cooling crystallization.

Non-Polar Solvents (Hexane, Heptane): Solubility is expected to be low to moderate.[1] The

polar pyrimidine ring resists dissolution in pure hydrocarbons, suggesting these can serve as

anti-solvents to force precipitation.[1]

Part 2: Experimental Protocols for Solubility
Determination
To generate high-fidelity solubility data, we employ two complementary methodologies: the

Dynamic Laser Monitoring Method (for speed and accuracy) and the Static Gravimetric Method

(for validation).[1]

Method A: Dynamic Laser Monitoring (Isothermal)
Best for: Rapid generation of solubility curves across a temperature range.[1]

Protocol:

Preparation: Accurately weigh a known mass of 4-Chloro-2-ethylpyrimidine into a jacketed

glass vessel.

Solvent Addition: Add a precise volume of the target solvent (e.g., Ethanol).[1]

Temperature Control: Connect the vessel to a programmable circulating water bath.

Laser Setup: Direct a laser beam (typically 632.8 nm) through the solution, monitored by a

photodetector.[1]

Dissolution: Slowly increase the temperature (0.1 K/min) while stirring.
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Detection: The transition from a turbid suspension to a clear solution results in a sharp

increase in laser transmission.[1] Record this temperature (

) as the saturation temperature for the given mass fraction.[1]

Repeat: Add more solute to the same vessel and repeat to map the solubility curve.

Method B: Static Gravimetric Method (Shake-Flask)
Best for: Confirming equilibrium solubility at specific critical temperatures (e.g., 25°C, 40°C).[1]

Protocol:

Saturation: Add excess 4-Chloro-2-ethylpyrimidine to the solvent in a sealed vial.

Equilibration: Agitate at constant temperature (

0.05 K) for 24–48 hours.

Sampling: Stop agitation and allow phases to separate (2–4 hours).

Filtration: Withdraw the supernatant using a syringe filter (0.22 µm, pre-heated to prevent

crashing out).

Quantification: Weigh the filtrate, evaporate the solvent under vacuum, and weigh the dry

residue. Alternatively, analyze the filtrate concentration via HPLC (UV detection at 254 nm).

Part 3: Thermodynamic Modeling
Raw data must be correlated using thermodynamic models to allow for interpolation and

process simulation.[1]

Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility (

) with temperature (

).[1] It accounts for the non-ideal behavior of the solution.[1]
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x: Mole fraction solubility.[1][2]

T: Absolute temperature (K).[1][2]

A, B, C: Empirical parameters derived from regression analysis.

Interpretation: If

is positive and large, solubility is highly sensitive to temperature, indicating a high enthalpy
of dissolution.[1]

(Buchowski-Ksiazczak) Equation
Useful for understanding the role of melting point and fusion enthalpy in solubility.[1]

[1]

: Non-ideality parameter.[1]

h: Enthalpy parameter.[1]

: Melting temperature of the solute.[1]

Part 4: Visualization & Workflow
Diagram 1: Solubility Measurement Workflow
This diagram illustrates the decision process between Laser and Gravimetric methods based

on the data requirement.
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Start: Solubility Profiling
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Caption: Decision matrix and workflow for selecting the appropriate solubility determination

method.

Diagram 2: Solvent Selection Strategy for Crystallization
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A logical framework for selecting solvents based on the solubility data of 4-Chloro-2-
ethylpyrimidine.
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Caption: Strategic solvent selection based on solubility tiers for reaction and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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